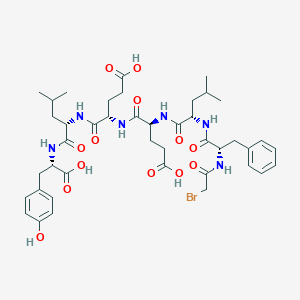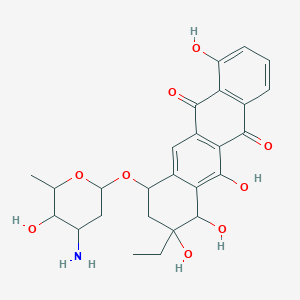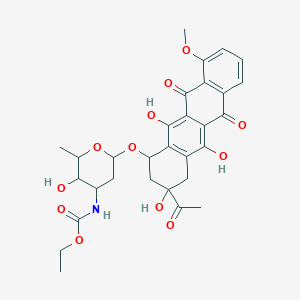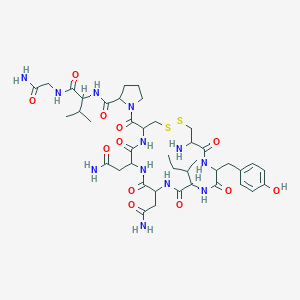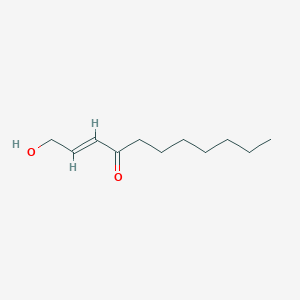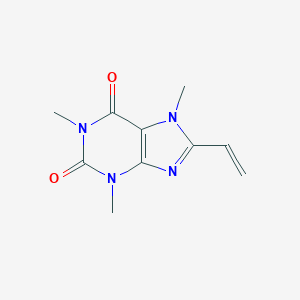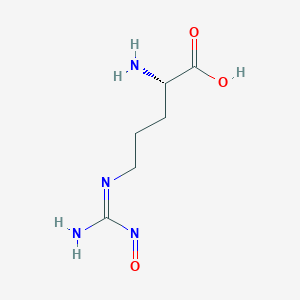
N-Nitrosoarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosoarginine (NNA) is a chemical compound that is widely used in scientific research to study the mechanism of action of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NNA is a potent inhibitor of NOS and is used to study the role of NO in various physiological and pathological processes.
Mecanismo De Acción
N-Nitrosoarginine inhibits NOS activity by binding to the heme group of the enzyme, preventing the conversion of L-arginine to NO. N-Nitrosoarginine is a competitive inhibitor of NOS and has a high affinity for the enzyme. N-Nitrosoarginine is also known to inhibit other enzymes that use L-arginine as a substrate, such as arginase and ornithine decarboxylase.
Biochemical and Physiological Effects:
The inhibition of NOS by N-Nitrosoarginine leads to a decrease in NO production, which can have a wide range of effects on cellular signaling and physiological processes. NO is a potent vasodilator and plays a critical role in regulating blood flow and vascular tone. The inhibition of NO production by N-Nitrosoarginine can lead to vasoconstriction and hypertension. NO is also involved in immune function and the regulation of inflammation. The inhibition of NO production by N-Nitrosoarginine can lead to impaired immune function and increased inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Nitrosoarginine is a potent and specific inhibitor of NOS and is widely used in scientific research to study the role of NO in various physiological and pathological processes. The advantages of using N-Nitrosoarginine include its high potency and specificity for NOS, which allows for precise control of NO production. However, the use of N-Nitrosoarginine can also have limitations, such as off-target effects on other enzymes that use L-arginine as a substrate. Additionally, the use of N-Nitrosoarginine can be limited by its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on N-Nitrosoarginine and its role in physiological and pathological processes. One area of research is the development of new inhibitors of NOS that have improved specificity and reduced toxicity. Another area of research is the identification of new targets for NO signaling and the development of new therapies for diseases that are associated with impaired NO production. Additionally, the role of NO in cancer growth and metastasis is an area of active research, and the use of N-Nitrosoarginine in cancer therapy is being explored.
Métodos De Síntesis
N-Nitrosoarginine can be synthesized by reacting L-arginine with nitrous acid in the presence of copper sulfate. The reaction produces N-nitroso-L-arginine, which can be further purified to obtain N-Nitrosoarginine. The synthesis of N-Nitrosoarginine is a complex process that requires careful control of reaction conditions to obtain a pure product.
Aplicaciones Científicas De Investigación
N-Nitrosoarginine is widely used in scientific research to study the mechanism of action of NOS and the role of NO in various physiological and pathological processes. N-Nitrosoarginine is used to inhibit NOS activity and study the effects of NO on cellular signaling, vascular tone, and immune function. N-Nitrosoarginine is also used in cancer research to study the role of NO in tumor growth and metastasis.
Propiedades
Número CAS |
151512-14-0 |
|---|---|
Nombre del producto |
N-Nitrosoarginine |
Fórmula molecular |
C10H12N5Na2O6P |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[amino(nitroso)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C6H12N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4H,1-3,7H2,(H2,8,9)(H,11,12)/t4-/m0/s1 |
Clave InChI |
GMXCYQNZEAEZRP-BYPYZUCNSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C(N)N=O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N=O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N=O |
Sinónimos |
N-nitroso-L-arginine N-nitrosoarginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



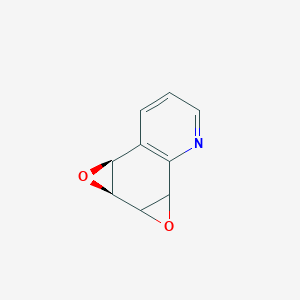
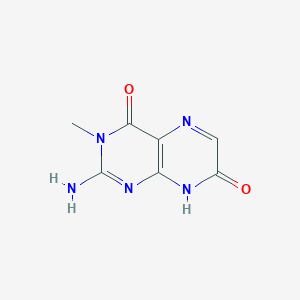
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
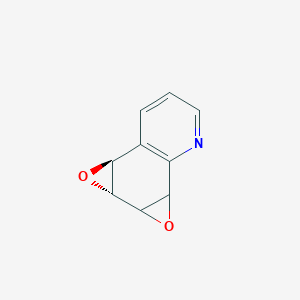
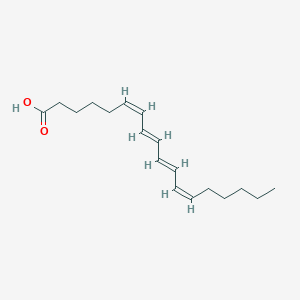
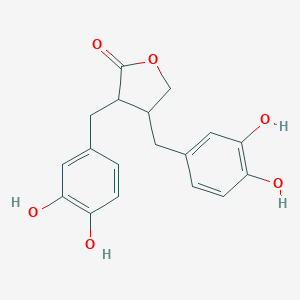
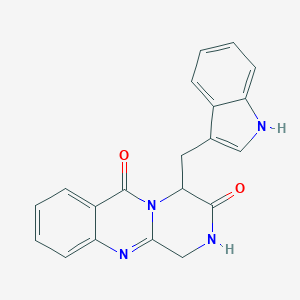
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)
